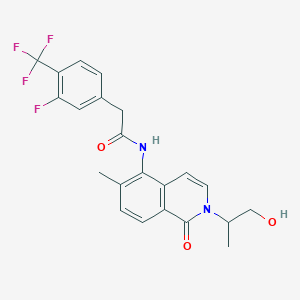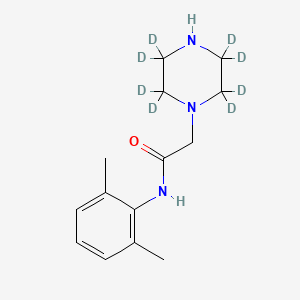
N-(2,6-Dimethylphenyl)-1-piperazine-D8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 is a deuterated derivative of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide Deuterium is a stable isotope of hydrogen, and its incorporation into chemical compounds can significantly alter their physical and chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dimethylaniline and deuterated acetic anhydride.
Acylation Reaction: 2,6-dimethylaniline is reacted with deuterated acetic anhydride to form N-(2,6-dimethylphenyl)acetamide-d8.
Piperazine Introduction: The N-(2,6-dimethylphenyl)acetamide-d8 is then reacted with piperazine under appropriate conditions to yield the final product, N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) in the presence of a catalyst.
Major Products:
Oxidation: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 N-oxide.
Reduction: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)ethanol-d8.
Substitution: N-(2,6-Dimethyl-4-nitrophenyl)-2-(piperazin-1-yl)acetamide-d8 or N-(2,6-Dimethyl-4-bromophenyl)-2-(piperazin-1-yl)acetamide-d8.
Aplicaciones Científicas De Investigación
N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study deuterium isotope effects.
Biology: Employed in biochemical assays to investigate enzyme-substrate interactions and metabolic pathways.
Industry: Utilized in the synthesis of deuterated compounds for use in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Mecanismo De Acción
The mechanism of action of N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s binding affinity and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide
- N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)ethanol
- N-(2,6-Dimethyl-4-nitrophenyl)-2-(piperazin-1-yl)acetamide
Comparison: N-(2,6-Dimethylphenyl)-2-(piperazin-1-yl)acetamide-d8 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in drug development and research, offering potential advantages in terms of efficacy and safety.
Propiedades
Fórmula molecular |
C14H21N3O |
|---|---|
Peso molecular |
255.38 g/mol |
Nombre IUPAC |
N-(2,6-dimethylphenyl)-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N3O/c1-11-4-3-5-12(2)14(11)16-13(18)10-17-8-6-15-7-9-17/h3-5,15H,6-10H2,1-2H3,(H,16,18)/i6D2,7D2,8D2,9D2 |
Clave InChI |
NJKRFQIWDJSYOK-COMRDEPKSA-N |
SMILES isomérico |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])CC(=O)NC2=C(C=CC=C2C)C)([2H])[2H])[2H] |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


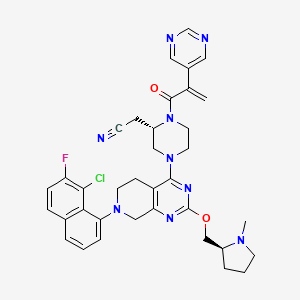

![4-amino-1-[(1S,3R,4S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidin-2-one](/img/structure/B12403108.png)

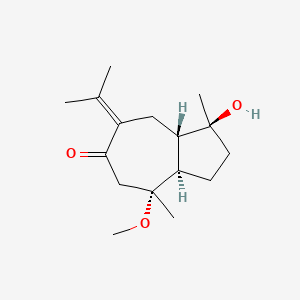


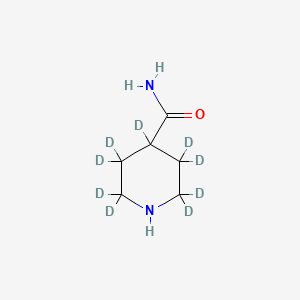
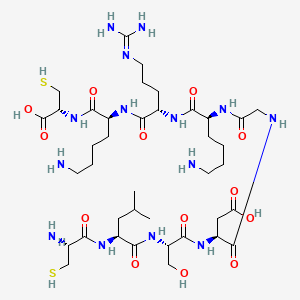
![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
